3-(4-Fluorobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester
Description
3-(4-Fluorobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine-based compound featuring a tert-butyl carbamate (Boc) group at the 1-position and a 4-fluorobenzylamino substituent at the 3-position. This structure is a common intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting proteases, receptors, or enzymes. The Boc group serves as a protective moiety for amines, enabling selective reactions at other functional groups during multi-step syntheses .
Properties
IUPAC Name |
tert-butyl 3-[(4-fluorophenyl)methylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-9-8-14(11-19)18-10-12-4-6-13(17)7-5-12/h4-7,14,18H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGFCANIWBCDTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00698825 | |
| Record name | tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887578-74-7 | |
| Record name | tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(4-Fluorobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the molecular formula and a molecular weight of approximately 294.36 g/mol, features a pyrrolidine ring with a 4-fluorobenzylamino group and a tert-butyl ester functional group. The presence of fluorine enhances its lipophilicity, which is crucial for its interaction with biological targets.
The structural attributes of 3-(4-Fluorobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester contribute significantly to its biological activity. The fluorine substitution at the para position is hypothesized to improve metabolic stability and enhance pharmacokinetic properties compared to other derivatives. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 294.36 g/mol |
| LogP (octanol-water partition) | Estimated at ~3.5 |
| Solubility | Soluble in organic solvents |
Research indicates that compounds similar to 3-(4-Fluorobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester can interact with various biological targets, including enzymes and receptors. The specific interactions depend on the amino group positioning, which can facilitate hydrogen bonding with target residues in proteins.
- Enzyme Inhibition : Compounds containing amino groups have been shown to inhibit enzymes such as neuraminidase, which is critical for viral replication. For instance, pyrrolidine derivatives exhibit significant binding affinities to neuraminidase, potentially leading to effective antiviral agents .
- Receptor Modulation : The lipophilic nature of the compound may enhance its ability to penetrate cell membranes, allowing it to modulate receptor activity effectively.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Influenza Virus Neuraminidase Inhibition : A study demonstrated that certain pyrrolidine derivatives could inhibit influenza virus neuraminidase by mimicking substrate transition states, thereby reducing viral cytopathogenicity in cell culture assays .
- Anticancer Activity : Research on related compounds has shown potential anticancer properties through apoptosis induction in various cancer cell lines. For example, compounds structurally similar to 3-(4-Fluorobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester have been tested for their ability to induce cell death in breast cancer models .
Pharmacokinetics
The pharmacokinetic profile of 3-(4-Fluorobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester is influenced by its lipophilicity and metabolic stability:
- Absorption : Enhanced lipophilicity suggests good absorption characteristics.
- Distribution : The compound's ability to cross the blood-brain barrier may be beneficial for neurological applications.
- Metabolism : The presence of fluorine may confer resistance to metabolic degradation, prolonging the compound's action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-(4-Fluorobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester with high purity?
- Methodological Answer : The compound can be synthesized via a multi-step approach. First, the pyrrolidine ring is functionalized with a tert-butyl carbamate group using Boc protection under anhydrous conditions (e.g., di-tert-butyl dicarbonate in THF). Subsequent introduction of the 4-fluorobenzylamino group is achieved through nucleophilic substitution or reductive amination. For example, reacting the Boc-protected pyrrolidine with 4-fluorobenzylamine in the presence of a coupling agent like HATU or EDCI, followed by purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient). Critical parameters include inert atmosphere (N₂/Ar) to prevent side reactions and monitoring by TLC for intermediate verification .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming structural integrity. Key diagnostic signals include:
- ¹H NMR : A singlet at ~1.4 ppm for the tert-butyl group, aromatic protons from the 4-fluorobenzyl moiety at ~7.0–7.3 ppm, and pyrrolidine ring protons between 2.5–4.0 ppm.
- ¹³C NMR : A carbonyl signal at ~155 ppm for the carbamate and a CF signal at ~160 ppm (¹⁹F coupling).
Mass spectrometry (HRMS or ESI-MS) should confirm the molecular ion peak (e.g., [M+H]⁺). IR spectroscopy can validate the carbamate C=O stretch (~1680–1720 cm⁻¹) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Wear nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact. Use a fume hood to minimize inhalation risks, as tert-butyl esters may release irritants upon decomposition. Store the compound in a desiccator at 2–8°C under inert gas (argon) to prevent hydrolysis. In case of spills, neutralize with a 1:1 mixture of sodium bicarbonate and sand, followed by disposal as hazardous waste .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during synthesis, and how are enantiomers resolved?
- Methodological Answer : Chiral resolution of intermediates (e.g., using (R)- or (S)-BINAP ligands in asymmetric catalysis) ensures stereochemical control. For enantiomer separation, chiral HPLC (e.g., Chiralpak® AD-H column with hexane/isopropanol mobile phase) or diastereomeric salt formation (e.g., tartaric acid derivatives) is effective. Monitor optical rotation ([α]D²⁵) and compare with literature values for validation. Racemization risks can be minimized by avoiding high temperatures (>40°C) during Boc deprotection .
Q. What strategies mitigate side reactions (e.g., tert-butyl group cleavage) during functionalization?
- Methodological Answer : To prevent premature Boc deprotection, avoid strong acids (e.g., TFA) unless intentionally removing the group. Use mild Lewis acids (e.g., ZnCl₂) for selective reactions. If tert-butyl cleavage occurs, repurification via flash chromatography (neutral alumina) can recover the product. Kinetic studies (e.g., varying reaction time/temperature) help identify optimal conditions to minimize degradation .
Q. How does the tert-butyl ester influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The tert-butyl ester acts as a steric hindrance, reducing nucleophilic attack on the carbamate. However, it stabilizes intermediates in Suzuki-Miyaura couplings by preventing undesired coordination to palladium catalysts. For example, in aryl boronic acid couplings, use Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C. Monitor reaction progress via LC-MS to detect byproducts .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity). Replicate experiments under standardized conditions (pH, temperature, solvent). For conflicting cytotoxicity data, perform dose-response curves (IC₅₀) in multiple cell lines and assess metabolic stability (e.g., liver microsome assays). Statistical tools like ANOVA can identify outliers, while meta-analysis of published data clarifies trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
